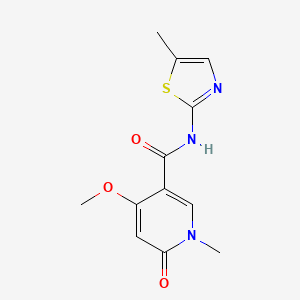

4-methoxy-1-methyl-N-(5-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

Propriétés

IUPAC Name |

4-methoxy-1-methyl-N-(5-methyl-1,3-thiazol-2-yl)-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c1-7-5-13-12(19-7)14-11(17)8-6-15(2)10(16)4-9(8)18-3/h4-6H,1-3H3,(H,13,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVFAURQEZRLQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2=CN(C(=O)C=C2OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

4-Methoxy-1-methyl-N-(5-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic organic compound belonging to the dihydropyridine class. Its unique structure, characterized by a dihydropyridine ring with various functional groups, suggests potential biological activities that merit detailed investigation. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-methoxy-1-methyl-N-(5-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is C12H13N3O3S, with a molecular weight of approximately 279.32 g/mol. The compound features several key functional groups that contribute to its biological activity:

| Feature | Description |

|---|---|

| Dihydropyridine Ring | Core structure associated with calcium channel modulation |

| Methoxy Group | Enhances lipophilicity and may influence pharmacokinetics |

| Methylthiazole Moiety | Known for its role in biological activity, particularly in pharmaceuticals targeting infectious diseases and cancer |

| Carboxamide Group | Potentially involved in enzyme inhibition and receptor interactions |

Antimicrobial Properties

Preliminary studies suggest that 4-methoxy-1-methyl-N-(5-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide exhibits antimicrobial activity. The thiazole ring is particularly noted for its effectiveness against various pathogens, which could be attributed to its ability to interfere with microbial metabolic pathways . Further research is necessary to establish the specific antimicrobial spectrum and mechanisms of action.

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in metabolic processes. Dihydropyridine derivatives are often explored for their ability to modulate enzyme activity, particularly in relation to calcium channels . This suggests that 4-methoxy-1-methyl-N-(5-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide may have applications in treating conditions related to calcium dysregulation.

Anti-inflammatory and Analgesic Effects

Similar compounds within the dihydropyridine class have been investigated for their anti-inflammatory and analgesic properties. The incorporation of the thiazole moiety may enhance these effects, making it a candidate for further exploration in pain management therapies .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for optimizing its pharmacological profile. Interaction studies indicate that 4-methoxy-1-methyl-N-(5-methylthiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide may bind to specific receptors or enzymes, influencing cellular signaling pathways. Techniques such as molecular docking and binding affinity assays are essential for elucidating these interactions .

Comparaison Avec Des Composés Similaires

Structural Features

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.